Potassium Diphenylphosphanide

Catalog No.
S1521197
CAS No.
15475-27-1
M.F
C12H10KP
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Diphenylphosphanide

CAS Number

15475-27-1

Product Name

Potassium Diphenylphosphanide

IUPAC Name

potassium;diphenylphosphanide

Molecular Formula

C12H10KP

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1

InChI Key

FCLYZQXPJKJTDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Canonical SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Isomeric SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Synthesis and Reactivity

KDP can be synthesized through the reduction of chlorodiphenylphosphine with potassium metal in an inert atmosphere like nitrogen or argon. This reaction yields KDP along with potassium chloride (KCl) as a byproduct.

KDP exhibits strong basic character due to the presence of the diphenylphosphanide anion. It readily reacts with water and protic solvents like alcohols, releasing diphenylphosphine (Ph₂PH) and the corresponding potassium hydroxide (KOH) or alkoxide. This reactivity makes KDP unsuitable for use in water-containing environments.

Here are some key references for the synthesis and reactivity of KDP:

  • Synthesis:
  • Reactivity with water:

Applications in Organic Synthesis

KDP serves as a strong one-electron reducing agent and a versatile base in various organic synthesis reactions.

  • Dehalogenation: KDP can be used to remove halogen atoms (Cl, Br, I) from organic molecules, leading to dehalogenated products.
  • Homolytic C-C bond cleavage: KDP can cleave carbon-carbon bonds in specific molecules, enabling further functionalization.
  • Deprotonation: KDP's strong base character allows it to deprotonate acidic substrates, generating carbanions crucial for various organic transformations.

Here are some examples of KDP applications in organic synthesis:

  • Dehalogenation of aryl halides:
  • Homolytic C-C bond cleavage in alkanes:
  • Deprotonation of amides:

Safety Considerations

KDP is a hazardous material due to its air and moisture sensitivity and pyrophoric nature. It readily ignites upon contact with air or moisture, posing a significant fire and explosion risk. Additionally, KDP reacts violently with water and protic solvents, releasing flammable hydrogen gas and toxic fumes.

  • Working in an inert atmosphere with proper ventilation.
  • Using appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Handling KDP in small quantities and disposing of it according to recommended procedures.

Potassium diphenylphosphanide is an organophosphorus compound with the formula C6H5)2PK\text{C}_6\text{H}_5)_2\text{P}\text{K}. This compound appears as a dark red or orange solid and is known for its air sensitivity. Potassium diphenylphosphanide serves as a strong nucleophile and is primarily used in organic synthesis, particularly in the formation of phosphine derivatives and transition metal complexes.

, including:

  • Deprotonation Reactions: It can be synthesized via the reduction of chlorodiphenylphosphine or triphenylphosphine using potassium metal:
    (C6H5)2PCl+2K(C6H5)2PK+2KCl(C_6H_5)_2PCl+2\text{K}\rightarrow (C_6H_5)_2PK+2\text{KCl}
  • Reactions with Halocarbons: It reacts with halocarbons to yield tertiary phosphines:
    (C6H5)2PK+RX(C6H5)2PR+KX(C_6H_5)_2PK+RX\rightarrow (C_6H_5)_2PR+KX
  • Hydrolysis: When treated with water, it converts back to diphenylphosphine:
    (C6H5)2PK+H2O(C6H5)2PH+KOH(C_6H_5)_2PK+H_2O\rightarrow (C_6H_5)_2PH+KOH
  • Reactions with Transition Metal Halides: It forms metal phosphido complexes, which are useful in coordination chemistry .

Potassium diphenylphosphanide can be synthesized through several methods:

  • Reduction Method: By reducing chlorodiphenylphosphine or triphenylphosphine with potassium metal in an inert atmosphere.
    • Example Reaction:
    (C6H5)3P+2K(C6H5)2PK+K(C6H5)(C_6H_5)_3P+2\text{K}\rightarrow (C_6H_5)_2PK+K(C_6H_5)
  • Deprotonation of Diphenylphosphine: This can also be achieved by treating diphenylphosphine with a strong base like potassium hydride .
  • Reactions with Aryl Fluorides: Aryl fluorides can react with potassium diphenylphosphanide to produce functionalized aryl phosphines .

Potassium diphenylphosphanide has several applications in:

  • Organic Synthesis: It is utilized for the preparation of phosphine derivatives and in cross-coupling reactions such as the Heck reaction.
  • Coordination Chemistry: It acts as a ligand for transition metals, forming various metal complexes that are important in catalysis.
  • Material Science: Its derivatives are explored for potential applications in organic electronics and photonic materials .

Research indicates that potassium diphenylphosphanide interacts with various substrates, leading to significant changes in reactivity profiles. For instance, studies have shown its reactivity with sulfur hexafluoride, resulting in distinct spectral changes observable via NMR spectroscopy . Additionally, its interactions with halotoluenes have provided insights into thermally induced aromatic reactions, demonstrating its utility in mechanistic studies of organic reactions .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to potassium diphenylphosphanide. Here are some notable examples:

Compound NameFormulaKey Characteristics
Lithium diphenylphosphanide(C6H5)2PLi(C_6H_5)_2PLiUsed similarly but exhibits different solubility and reactivity due to lithium's smaller size.
Sodium diphenylphosphanide(C6H5)2PNa(C_6H_5)_2PNaSimilar reactivity but differs in solubility and stability compared to potassium salt.
Triphenylphosphine(C6H5)3P(C_6H_5)_3PA neutral phosphine that does not carry a charge; used widely as a ligand.
Diphenylphosphine(C6H5)2PH(C_6H_5)_2PHThe parent compound from which potassium diphenylphosphanide is derived; less nucleophilic due to proton presence.

Uniqueness

Potassium diphenylphosphanide stands out due to its strong nucleophilic properties and ability to form stable complexes with transition metals, making it particularly valuable in synthetic chemistry and catalysis. Its solid-state structure allows for unique polymeric arrangements, which can influence its reactivity compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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